

# Spectral Data Analysis of 3-Chloro-5-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-5-methylbenzaldehyde

Cat. No.: B111031

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This technical guide provides a comprehensive overview of the spectral data for **3-Chloro-5-methylbenzaldehyde**, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and experimental data for analogous compounds, namely 3-methylbenzaldehyde and 3-chlorobenzaldehyde. This approach allows for a robust estimation and interpretation of the expected spectral features of **3-Chloro-5-methylbenzaldehyde**.

## Predicted and Analogous Spectral Data

The following tables summarize the predicted and analogous experimental spectral data for **3-Chloro-5-methylbenzaldehyde**. These values provide a foundational understanding of the compound's structural characteristics as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted  $^1\text{H}$  NMR and analogous  $^{13}\text{C}$  NMR data are presented below.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **3-Chloro-5-methylbenzaldehyde**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.9	s	1H	Aldehyde proton (-CHO)
~7.7	s	1H	Aromatic proton
~7.6	s	1H	Aromatic proton
~7.5	s	1H	Aromatic proton
~2.4	s	3H	Methyl proton (-CH <sub>3</sub> )

Note: Predicted data is based on established principles of NMR spectroscopy where the aldehyde proton is highly deshielded, appearing around 9-10 ppm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Aromatic protons typically resonate between 6.5 and 8.5 ppm, and methyl protons on an aromatic ring are found further upfield.

Table 2: Experimental <sup>13</sup>C NMR Spectral Data for Analogous Compounds

Compound	Chemical Shift (ppm)
3-Methylbenzaldehyde <a href="#">[5]</a>	193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9, 20.7
3-Chlorobenzaldehyde <a href="#">[6]</a> <a href="#">[7]</a>	(Data not explicitly provided in search results)
Benzaldehyde <a href="#">[8]</a>	192.3, 136.5, 134.4, 129.7, 129.0

Note: The carbonyl carbon of an aldehyde typically appears in the range of 190-215 ppm.[\[1\]](#)[\[3\]](#) Aromatic carbons resonate between approximately 120 and 150 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **3-Chloro-5-methylbenzaldehyde** are listed below, based on typical values for aromatic aldehydes.

Table 3: Expected IR Absorption Bands for **3-Chloro-5-methylbenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2900-2800	Medium	Aldehyde C-H stretch (Fermi resonance doublet)
~1700	Strong	C=O stretch (carbonyl)
~1600-1450	Medium-Strong	Aromatic C=C ring stretch
~800-700	Strong	C-Cl stretch

Note: The presence of a strong absorption band around 1700 cm<sup>-1</sup> is a clear indicator of a carbonyl group.<sup>[2][9]</sup> Aromatic C-H stretches appear above 3000 cm<sup>-1</sup>, while the aldehyde C-H stretch often presents as a characteristic doublet.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for **3-Chloro-5-methylbenzaldehyde** is detailed below.

Table 4: Predicted Mass Spectrometry Data for **3-Chloro-5-methylbenzaldehyde**<sup>[10][11]</sup>

m/z (mass-to-charge ratio)	Ion
154.0185	[M] <sup>+</sup> (Molecular Ion)
153.0113	[M-H] <sup>+</sup>
125.0209	[M-CHO] <sup>+</sup>
90.0338	[M-CHO-Cl] <sup>+</sup>

Note: The molecular ion peak corresponds to the molecular weight of the compound. The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the <sup>37</sup>Cl isotope.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Instrumentation:** Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.<sup>[12]</sup> For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).<sup>[12]</sup>
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

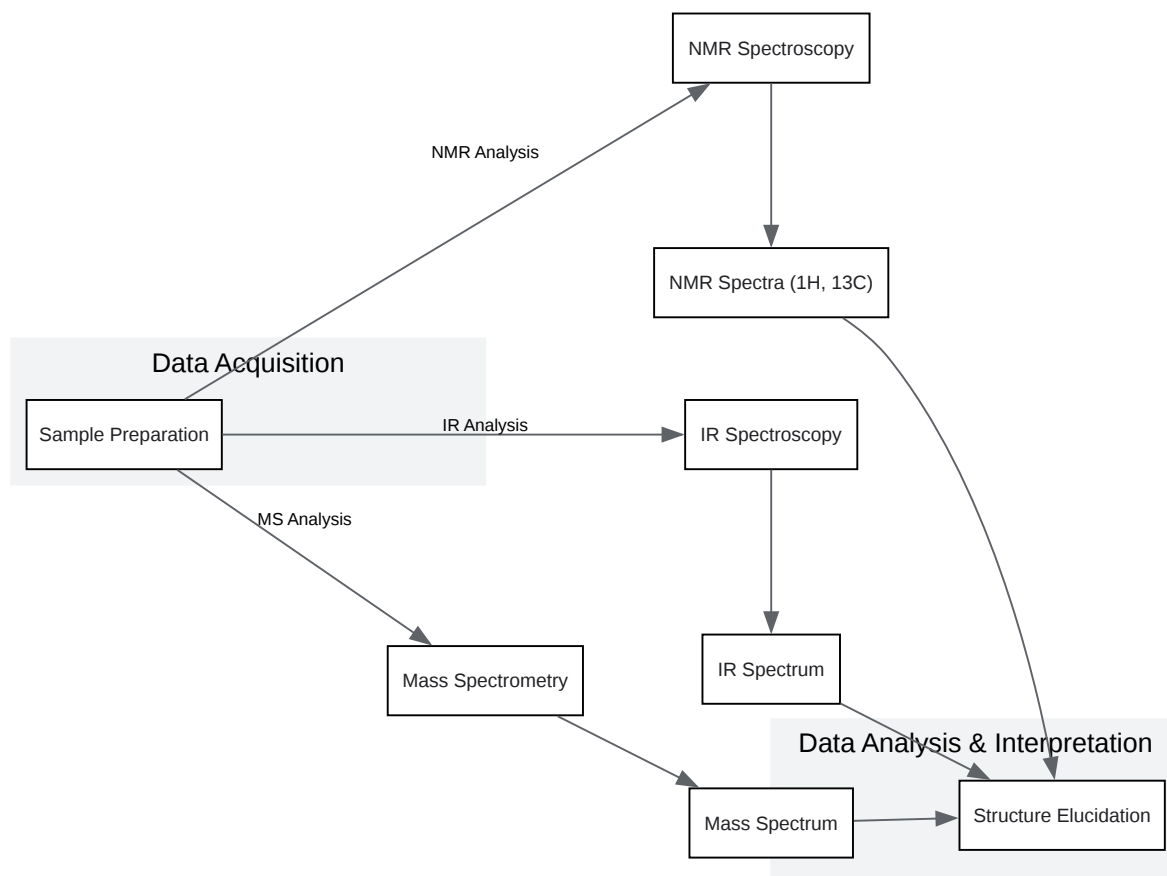
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in a heated inlet.[\[13\]](#)
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[13\]](#)[\[14\]](#)
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum.
- **Data Interpretation:** Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to deduce the structure from the fragmentation pattern.

## Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.



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### *Workflow for Spectroscopic Analysis of a Chemical Compound.*

This guide provides a framework for understanding the spectral characteristics of **3-Chloro-5-methylbenzaldehyde**. While direct experimental data is currently scarce, the combination of predicted values and data from analogous compounds offers valuable insights for researchers in the field.

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